REACTION_SMILES
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[CH3:11][C:12]([CH2:13][OH:14])([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[CH3:21].[CH3:25][S:26]([CH3:27])=[O:28].[H-:22].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([Cl:10])[cH:8][cH:9]1.[Na+:23].[OH2:24]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([O:14][CH2:13][C:12]([CH3:11])([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[CH3:21])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(COc1ccc([N+](=O)[O-])cc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |